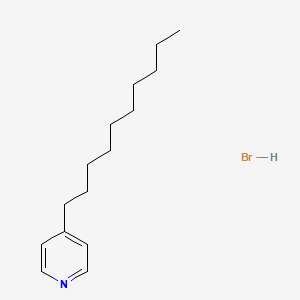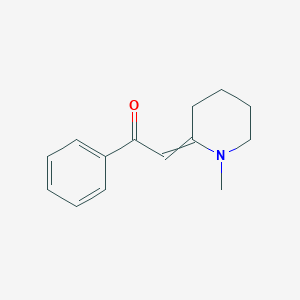
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one is a chemical compound with the molecular formula C14H17NO. It features a piperidine ring in a half-chair conformation and is linked into chains by intermolecular hydrogen bonds
Vorbereitungsmethoden
The synthesis of 2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of piperidine derivatives and phenylacetone under controlled conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as heating and purification to achieve the final compound .
Analyse Chemischer Reaktionen
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism are still ongoing, and more research is needed to fully understand its actions.
Vergleich Mit ähnlichen Verbindungen
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one can be compared with similar compounds such as (2Z)-(1-Methylpiperidin-2-ylidene)acetonitrile. While both compounds share a piperidine ring structure, they differ in their functional groups and overall molecular configuration. This uniqueness makes this compound particularly interesting for specific applications .
Eigenschaften
CAS-Nummer |
50362-05-5 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
VLGJIIBXLCFCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1=CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




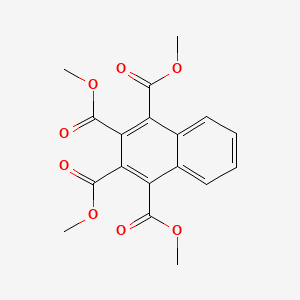
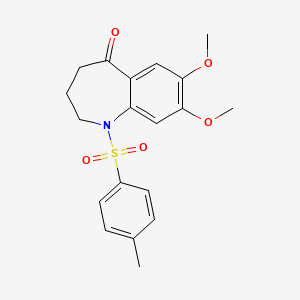
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
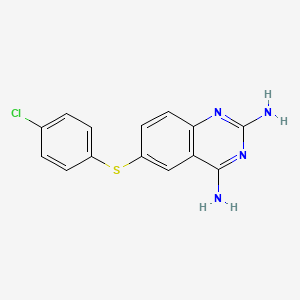
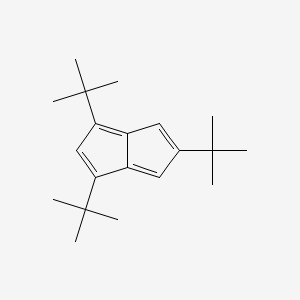
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
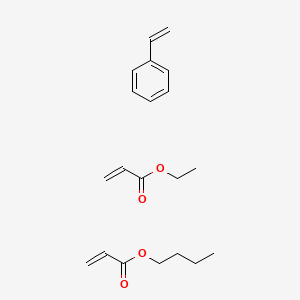
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
